This compound can be sourced from various chemical suppliers and is often utilized in research settings for its unique structural properties. It falls under the category of amides due to the presence of the amide functional group, which plays a crucial role in its biological activity and interactions.
The synthesis of (S)-2-Amino-N-cyclopropyl-N-(4-methoxy-benzyl)-3-methyl-butyramide typically involves several key steps:
The molecular structure of (S)-2-Amino-N-cyclopropyl-N-(4-methoxy-benzyl)-3-methyl-butyramide features:
InChI=1S/C16H24N2O2/c1-10(18)15(17)14(19)12-8-13(20-2)9-11-5-3-4-6-7-11/h3-9,15,17H,10,12H2,1-2H3/t15-/m0/s1
CC(C(=O)N[C@@H](C(=O)N[C@H]1CC1)C)C(C)(C)C
(S)-2-Amino-N-cyclopropyl-N-(4-methoxy-benzyl)-3-methyl-butyramide can participate in various chemical reactions:
The mechanism of action for (S)-2-Amino-N-cyclopropyl-N-(4-methoxy-benzyl)-3-methyl-butyramide primarily involves its interaction with specific molecular targets within biological systems:
Research indicates that compounds similar to (S)-2-Amino-N-cyclopropyl-N-(4-methoxy-benzyl)-3-methyl-butyramide exhibit significant binding affinity to FAAH, suggesting potential therapeutic applications in pain management and neuroprotection.
The physical and chemical properties of (S)-2-Amino-N-cyclopropyl-N-(4-methoxy-benzyl)-3-methyl-butyramide include:
(S)-2-Amino-N-cyclopropyl-N-(4-methoxy-benzyl)-3-methyl-butyramide has several notable applications in scientific research:
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.:
CAS No.: